![molecular formula C21H24FN7O B5502607 6-{[4-(2-氟苯基)-1-哌嗪基]甲基}-N-(2-甲氧苯基)-1,3,5-三嗪-2,4-二胺](/img/structure/B5502607.png)

6-{[4-(2-氟苯基)-1-哌嗪基]甲基}-N-(2-甲氧苯基)-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

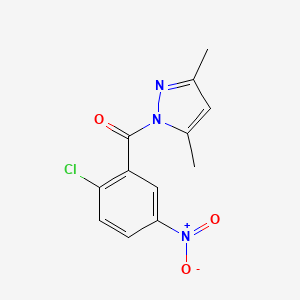

The synthesis of related compounds involves multi-step chemical processes that result in highly selective ligands for certain receptors. For example, compounds with a similar structural motif have been synthesized to evaluate their binding and function at dopamine D3 and D2 receptors, showcasing the critical role of the carbonyl group in the amide linker for receptor selectivity (Banala et al., 2011). Another synthesis effort led to the creation of 2- and 3-substituted-3-phenylpropyl analogs of piperazine derivatives, emphasizing the influence of substituents on affinity for the dopamine transporter (Hsin et al., 2008).

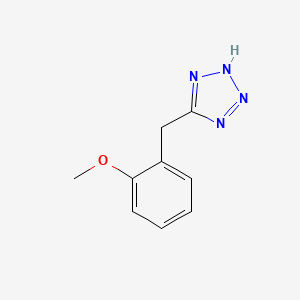

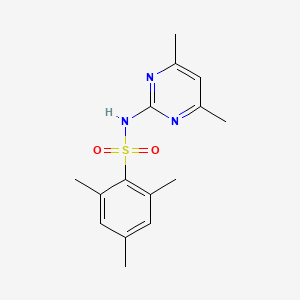

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those substituted with fluorophenyl groups, plays a crucial role in their biological activity. For instance, the crystal structure of a piperazine-supported amine showed specific protonation and hydrogen bonding, which could influence its interaction with biological targets (Betz et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds often aim to modify their structure to enhance selectivity or affinity for a target receptor. The synthesis and dopamine transporter affinity of chiral hydroxyl-containing derivatives of similar compounds demonstrate the impact of stereochemistry and functional group modification on biological activity (Hsin et al., 2003).

Physical Properties Analysis

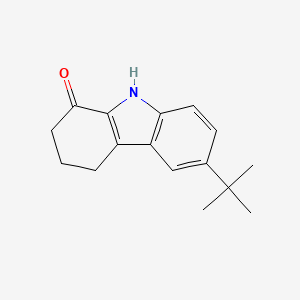

The physical properties, such as solubility and thermal stability, of triazine-based compounds are influenced by their structural elements. Studies on polyimides synthesized from triazine-based diamines highlight how substituents affect solubility and thermal behavior, relevant for the development of materials with specific applications (Li et al., 2017).

Chemical Properties Analysis

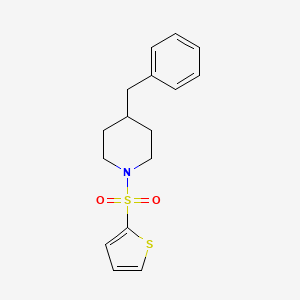

The chemical properties, including reactivity and binding affinity, are crucial for the therapeutic potential of these compounds. For example, the development of long-acting dopamine transporter ligands based on modifications of the piperazine ring demonstrates the relationship between chemical structure and binding properties at neurotransmitter transporters (Hsin et al., 2002).

科学研究应用

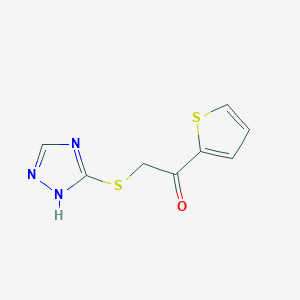

抗菌活性

一些 1,2,4-三唑的衍生物,其结构与 6-{[4-(2-氟苯基)-1-哌嗪基]甲基}-N-(2-甲氧苯基)-1,3,5-三嗪-2,4-二胺 相似,已被合成,并发现对测试微生物具有良好的或中等的抗菌活性。这暗示了在对抗微生物感染中的潜在应用 (Bektaş 等,2010)。

晶体结构分析

具有相似化学结构的化合物的晶体结构已被分析,提供了对其分子构象和相互作用的见解。这些知识对于理解这些化合物的化学行为和潜在应用至关重要 (Betz 等,2011)。

合成工艺改进

已经对相关化合物的合成工艺进行研究,重点是消除色谱纯化并最大限度地减少对环境不友好的试剂的使用。这项研究对于大规模生产和环境可持续性具有重要意义 (Ironside 等,2002)。

神经保护活性

研究表明,某些肉桂酰胺衍生物,其结构与 6-{[4-(2-氟苯基)-1-哌嗪基]甲基}-N-(2-甲氧苯基)-1,3,5-三嗪-2,4-二胺 相似,对神经毒性表现出有效的活性。这表明在神经保护疗法中的潜在应用 (Zhong 等,2018)。

受体研究的荧光配体合成

已经进行了“长链”1-(2-甲氧苯基)哌嗪衍生物的合成,包括与主题化合物相似的结构,用于研究 5-HT(1A) 受体。这些化合物显示出高受体亲和力和荧光特性,这对于在生物学研究中可视化受体非常重要 (Lacivita 等,2009)。

正电子发射断层扫描 (PET) 放射配体开发

已经对基于与 6-{[4-(2-氟苯基)-1-哌嗪基]甲基}-N-(2-甲氧苯基)-1,3,5-三嗪-2,4-二胺 相似的结构开发 PET 放射配体进行了研究。这些化合物是选择性抑制剂,可用于神经科学中的影像研究 (Müller 等,1994)。

水处理应用

已经使用 1,3,5-三嗪基二胺的衍生物开发了新型磺化薄膜复合纳滤膜,表明在水处理技术中具有潜在应用 (Liu 等,2012)。

作用机制

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

The compound inhibits the function of ENTs in an irreversible and non-competitive manner . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The compound affects the nucleoside transport pathways regulated by ENTs . By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . This disruption can influence adenosine-related functions, given the role of ENTs in regulating extracellular adenosine levels .

Pharmacokinetics

The compound exhibits a concentration-dependent inhibition of uridine and adenosine transport through both ENT1 and ENT2 . The half-maximal inhibitory concentration (IC50) value of the compound for ENT2 is 5-10-fold less than for ENT1 .

Result of Action

The inhibition of ENTs by the compound results in reduced uptake of uridine and adenosine . This can potentially affect nucleotide synthesis and chemotherapy, given the role of these nucleosides in these processes .

属性

IUPAC Name |

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O/c1-30-18-9-5-3-7-16(18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-8-4-2-6-15(17)22/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXNIYXCYNMVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)